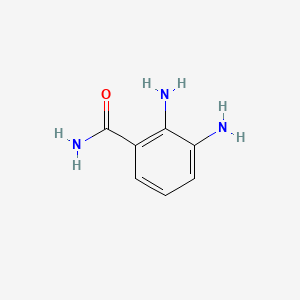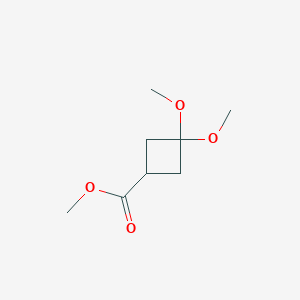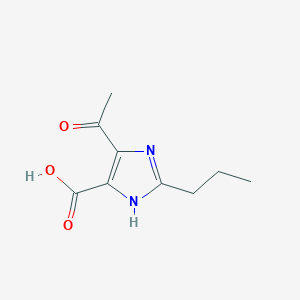![molecular formula C8H14N2O B1313187 2,8-Diazaspiro[4.5]decan-3-one CAS No. 561314-57-6](/img/structure/B1313187.png)
2,8-Diazaspiro[4.5]decan-3-one
Overview
Description
2,8-Diazaspiro[4.5]decan-3-one is a chemical compound with the empirical formula C8H14N2O . Its molecular weight is 154.21 . The compound is solid in form .
Synthesis Analysis
The synthesis of this compound derivatives has been achieved through the Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by a cyclization reaction . Further structural optimization has led to the discovery of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives .Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C8H14N2O/c11-7-5-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11) . Its canonical SMILES string is C1CNCCC12CC(=O)NC2 . Chemical Reactions Analysis
The compound has been used in the synthesis of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives . These derivatives have shown inhibitory activity against receptor interaction protein kinase 1 (RIPK1), which blocks the activation of the necroptosis pathway .Physical and Chemical Properties Analysis
The compound has a molecular weight of 154.21 g/mol . It has a topological polar surface area of 41.1 Ų and a complexity of 173 . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
T-Type Calcium Channel Antagonists
2,8-Diazaspiro[4.5]decan-3-one derivatives have been investigated for their potential as T-type calcium channel inhibitors. These compounds, through careful design and synthesis, demonstrated potent inhibition of T-type calcium channels with some selectivity over L-type calcium channels. This research highlights the compound's utility in modulating calcium channels, which are crucial for various physiological processes (Fritch & Krajewski, 2010).
CCR4 Antagonists for Immunomodulation
Potent CCR4 antagonists based on the 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine scaffold have been synthesized, showing high affinity and functional activity in various assays. These compounds are capable of inducing receptor endocytosis, a valuable property for modulating immune responses, especially in conditions where CCR4-mediated signaling is implicated (Shukla et al., 2016).
PHD2 Inhibition
Research into the prolyl hydroxylase domain-containing protein 2 (PHD2) has led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors. These compounds exhibit a novel complex crystal structure with PHD2, providing valuable insights into enzyme inhibition and potential therapeutic applications for diseases where PHD2 plays a critical role (Deng et al., 2013).
Antifungal Agents and Chitin Synthase Inhibition
2,8-Diazaspiro[4.5]decan-1-one derivatives have shown significant potential as antifungal agents by inhibiting chitin synthase (CHS), a key enzyme in fungal cell wall biosynthesis. These compounds exhibited moderate to excellent potency against CHS and demonstrated selective antifungal activity, providing a basis for the development of new antifungal therapies (Li et al., 2019).
Dual TYK2/JAK1 Inhibition for Inflammatory Diseases
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as selective inhibitors of TYK2 and JAK1 kinases, displaying potent anti-inflammatory effects. These compounds offer promise for treating inflammatory bowel disease and potentially other inflammatory conditions, demonstrating the therapeutic potential of targeting these kinases (Yang et al., 2022).
Mechanism of Action
Target of Action
The primary target of 2,8-Diazaspiro[4.5]decan-3-one is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed cell death . Inhibition of RIPK1’s kinase activity has shown therapeutic potential in many human diseases .
Mode of Action
This compound interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway . Compound 41, a derivative of this compound, exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM .
Biochemical Pathways
The compound primarily affects the necroptosis pathway . Necroptosis is a form of programmed cell death that has been recognized as an important driver in various inflammatory diseases . By inhibiting RIPK1, the activation of the necroptosis pathway is blocked, which can potentially alleviate these diseases .
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect . For instance, compound 41 showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2,8-Diazaspiro[4.5]decan-3-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent and selective dual TYK2/JAK1 inhibitor, which makes it a promising candidate for the treatment of inflammatory diseases . The compound interacts with enzymes such as TYK2 and JAK1, inhibiting their activity and thereby modulating the signaling pathways they control. This inhibition is crucial for reducing inflammation and other related symptoms in various diseases.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in inflammatory bowel disease models, the compound has shown to regulate the expression of genes associated with inflammation and immune response . Additionally, it affects the formation of Th1, Th2, and Th17 cells, which are critical for immune function. These cellular effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of TYK2 and JAK1 enzymes, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that lead to inflammation. The compound’s ability to modulate gene expression further enhances its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates excellent metabolic stability, which is crucial for its sustained activity in biological systems . Studies have shown that it maintains its inhibitory effects on TYK2 and JAK1 over extended periods, making it a reliable candidate for long-term therapeutic applications. Additionally, its stability and degradation profile ensure consistent results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TYK2 and JAK1 activity without causing significant adverse effects . At higher doses, some toxic effects may be observed, highlighting the importance of optimizing dosage for therapeutic applications. The compound’s efficacy and safety profile in animal models provide valuable insights for its potential clinical use.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolic stability ensures that it remains active in the body for extended periods, allowing for sustained therapeutic effects . Its interactions with metabolic enzymes also influence the levels of various metabolites, contributing to its overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This transport and distribution are crucial for the compound’s localization and accumulation in target tissues, where it exerts its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with its target enzymes . Post-translational modifications and targeting signals ensure that the compound reaches the appropriate subcellular locations, enhancing its efficacy in modulating biochemical pathways.
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-5-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPBBYVNTMIKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441703 | |
| Record name | 2,8-diazaspiro[4.5]decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561314-57-6 | |
| Record name | 2,8-diazaspiro[4.5]decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)
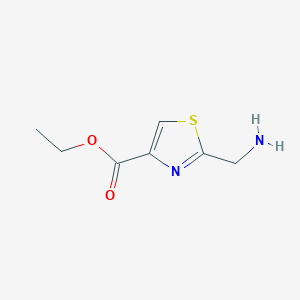
![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)
![[(5-Methoxy-1H-indol-2-yl)methyl]methylamine](/img/structure/B1313109.png)
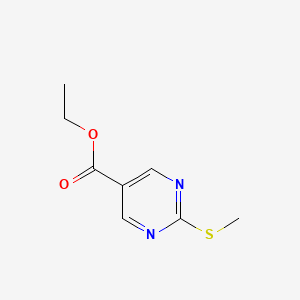



![2-[2-(3-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B1313123.png)

![Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1313127.png)
